molecular formula C15H20N2O3S B2801397 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide CAS No. 922036-05-3

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide

Cat. No. B2801397
CAS RN: 922036-05-3
M. Wt: 308.4
InChI Key: FKSPXEGZDYNVQW-UHFFFAOYSA-N
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Description

“N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of similar compounds, such as 3,4-dihydroisoquinolin-1(2H)-one derivatives, has been achieved using the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, which are structurally similar to the compound .


Molecular Structure Analysis

The molecular structure of this compound includes a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl group attached to a cyclopropanecarboxamide group via an ethyl linker . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Inhibition of Aldo-Keto Reductase AKR1C3

This compound has been identified as a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . AKR1C3 is a target of interest in both breast and prostate cancer . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Synthesis of Functionalised Quinoline or N-Alkenylindole Derivatives

The compound has been used in the synthesis of functionalised quinoline or N-alkenylindole derivatives through Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones . This process has been used to create a series of challenging quinolin-4-one derivatives with good functional group tolerance .

Biological Activities Against Various Infective Pathogens and Neurodegenerative Disorders

1,2,3,4-tetrahydroisoquinolines (THIQ), an important class of isoquinoline alkaloids, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound, being a THIQ derivative, may share these properties.

Green and Sustainable Chemistry

The compound can be used in multicomponent reactions (MCRs) with efficient and recyclable catalysts, keeping the concept of green and sustainable chemistry in mind .

Medicinal Chemistry Perspectives

The compound has garnered a lot of attention in the scientific community due to its potential in medicinal chemistry . It has resulted in the development of novel THIQ analogs with potent biological activity .

Structural–Activity Relationship (SAR) Studies

The compound has been used in SAR studies to understand the relationship between the structure of a molecule and its biological activity . This helps in the design of more effective drugs and therapies.

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c18-15(13-5-6-13)16-8-10-21(19,20)17-9-7-12-3-1-2-4-14(12)11-17/h1-4,13H,5-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSPXEGZDYNVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide

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